N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic carboxamide derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with an oxan-4-yl (tetrahydropyran-4-yl) group. This structure combines a rigid bicyclic framework with a polar tetrahydropyran moiety, which may enhance receptor binding specificity and metabolic stability.
Properties
IUPAC Name |
N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-13(14-10-6-8-17-9-7-10)15-11-2-1-3-12(15)5-4-11/h1-2,10-12H,3-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMUNRKHNKIDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)NC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the tetrahydro-2H-pyran-4-yl group and the carboxamide functionality through various organic reactions such as nucleophilic substitution or amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues with Varied Bicyclic Frameworks
Key Differences :
- Ring Size : The [3.2.1] system in the target compound offers a balance between rigidity and conformational flexibility compared to larger ([3.3.1]) or fused ([4.2.0]) systems.
- Functional Groups : The oxan-4-yl group in the target compound provides a polar, oxygen-rich substituent, contrasting with methyl (lipophilic) or pyridin-4-ylthio (electron-deficient) groups in analogs.
Analogues with Modified Substituents on the 8-Azabicyclo[3.2.1]octane Core
Key Insights :
- Substituent Position: Modifications at the 3β-position (e.g., aminobenzyl) correlate with antipathogenic activity, while 8-position substituents (benzodioxol, ethoxyphenyl) influence receptor binding .
- Electronic Effects : Electron-donating groups (e.g., ethoxy) may improve metabolic stability, whereas electron-withdrawing groups (e.g., pyridin-4-ylthio) could enhance electrophilic reactivity .
Stereochemical and Functional Group Variations
Key Differences :
- Polarity : Hydroxy and carboxylic acid groups (as in ) increase water solubility but may reduce blood-brain barrier penetration compared to the target compound’s oxan-4-yl group.
- Applications: Radiolabeled derivatives prioritize diagnostic utility, whereas antipathogenic or antimicrobial analogs focus on therapeutic efficacy .
Biological Activity
N-(oxan-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound of significant interest in medicinal chemistry due to its complex bicyclic structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, receptor interactions, and potential therapeutic applications, supported by relevant data tables and case studies.
Structural Overview
The compound features a bicyclic framework that is characteristic of azabicyclic compounds, which are known for their diverse pharmacological properties. The presence of an oxan group enhances its solubility and may influence its interaction with biological targets.
The precise mechanism of action for this compound remains partially elucidated, but it is hypothesized to involve interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Similar compounds have shown affinity for various receptors in the central nervous system, suggesting potential neuropharmacological effects.
Biological Activity
Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:
- Neuropharmacological Effects : Potential modulation of neurotransmitter systems.
- Antimicrobial Properties : Some azabicyclic compounds have demonstrated antibacterial and antifungal activities.
- Opioid Receptor Interactions : Related compounds have been studied as kappa opioid receptor antagonists, indicating potential analgesic properties.
Data Table: Biological Activity Summary
| Biological Activity | Description |
|---|---|
| Neuropharmacological Effects | Modulation of dopamine and serotonin pathways |
| Antimicrobial Properties | Exhibited activity against various bacterial strains |
| Opioid Receptor Interaction | Potential antagonist activity at kappa opioid receptors |
Study 1: Neuropharmacological Evaluation
A study investigated the binding affinities of azabicyclic compounds at various neurotransmitter receptors. This compound was shown to interact with dopamine D2 receptors with moderate affinity, suggesting potential applications in treating disorders like schizophrenia or Parkinson's disease .
Study 2: Antimicrobial Activity
In vitro testing revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising lead for antibiotic development .
Study 3: Opioid Receptor Antagonism
Research focused on the structure-activity relationship (SAR) of similar bicyclic compounds highlighted that modifications to the azabicyclo framework could enhance selectivity for kappa opioid receptors over mu and delta receptors. This suggests that this compound may be developed as a selective kappa antagonist, useful in pain management without the side effects associated with mu agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
